molecular formula C7H9N3S2 B5912330 Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- CAS No. 5425-42-3

Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]-

Cat. No.: B5912330
CAS No.: 5425-42-3
M. Wt: 199.3 g/mol
InChI Key: KZBSGHRWKGELTI-RUDMXATFSA-N
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Description

Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- is a chemical compound with the molecular formula C7H9N3S2 It is known for its unique structure, which includes a thienyl group and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- typically involves the reaction of hydrazinecarbothioamide with 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with potential scaling up of reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thienyl compounds .

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The compound’s thienyl group is believed to play a crucial role in its biological activity by facilitating these interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: Similar in structure but lacks the thienyl group.

    Hydrazinecarbothioamide: Lacks the thienyl group and the methylene linkage.

    2-Thiosemicarbazide: Similar but with different substitution patterns.

Uniqueness

Hydrazinecarbothioamide, 2-[(3-methyl-2-thienyl)methylene]- is unique due to its combination of a thienyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5425-42-3

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

IUPAC Name

[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H9N3S2/c1-5-2-3-12-6(5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+

InChI Key

KZBSGHRWKGELTI-RUDMXATFSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=S)N

Canonical SMILES

CC1=C(SC=C1)C=NNC(=S)N

Origin of Product

United States

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